alpha-Allokainic acid
Description
Contextual Significance within the Kainoid Family
Alpha-allokainic acid is a naturally occurring stereoisomer, specifically the C-4 epimer, of the more widely known alpha-kainic acid. nih.gov The kainoid family, characterized by a substituted pyrrolidine (B122466) ring, represents an important class of neuroexcitatory amino acids. nih.govresearchgate.net While alpha-kainic acid is a potent agonist for a specific subgroup of glutamate (B1630785) receptors, now termed kainate receptors (KARs), the stereochemical variation in this compound leads to different biological activities, making it a crucial compound for structure-activity relationship studies within this family. mdpi.com The investigation of this compound and other kainoids provides valuable insights into the functioning of the central nervous system. nih.gov
Historical Perspective of Isolation and Initial Academic Interest
The journey into the world of kainoids began in the 1950s when Japanese chemists isolated alpha-kainic acid from the red macroalga Digenea simplex. nih.govmdpi.com This alga was traditionally used as an anthelmintic agent in East Asia. mdpi.com It was during these initial investigations that this compound was also discovered as a co-occurring isomer. researchgate.netmdpi.comd-nb.info The structures of both kainic acid and its isomer, allokainic acid, were firmly established through X-ray analysis of their respective zinc salts and later of the acids themselves. mdpi.comnih.gov While alpha-kainic acid garnered significant attention for its potent neuroexcitatory properties, the presence of its epimer, this compound, immediately sparked academic interest in understanding how a subtle change in stereochemistry could influence biological function. nih.gov
Structural Elucidation and Stereochemical Considerations
The core structure of this compound features a highly functionalized trisubstituted pyrrolidine ring with three contiguous stereogenic centers. nih.gov It is a nonproteinogenic amino acid with a trans-2,3-dicarboxylic acid arrangement on the pyrrolidine core. nih.gov The key structural difference between alpha-kainic acid and this compound lies in the stereochemistry at the C-4 position. This compound possesses a trans relationship between the substituents at the C-3 and C-4 positions, whereas in alpha-kainic acid, this relationship is cis. nih.govnih.gov This stereochemical distinction is a critical determinant of their biological activities. nih.gov The precise arrangement of the isopropenyl group at C-4 relative to the carboxymethyl group at C-3 profoundly impacts how these molecules interact with their biological targets. nih.gov
Table 1: Stereochemical Comparison of alpha-Kainic Acid and this compound
| Feature | alpha-Kainic Acid | This compound |
|---|---|---|
| Stereochemistry at C-3 and C-4 | cis | trans |
| Spatial Arrangement | The isopropenyl group and the carboxymethyl group are on the same side of the pyrrolidine ring. | The isopropenyl group and the carboxymethyl group are on opposite sides of the pyrrolidine ring. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4071-39-0 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S,3S,4R)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7-,9-/m0/s1 |
InChI Key |
VLSMHEGGTFMBBZ-ZKWXMUAHSA-N |
SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Synonyms |
(+)-alpha-allokainic acid allokainic acid alpha-allokainic acid |
Origin of Product |
United States |
Advanced Methodologies for the Total Synthesis of Alpha Allokainic Acid
Strategies for Pyrrolidine (B122466) Core Construction
Stereoselective C-H Insertion Reactions for γ-Lactam Formation
Rhodium(II)-catalyzed intramolecular C-H insertion reactions have become a powerful tool for the synthesis of γ-lactams, which are key intermediates in the synthesis of kainoids. nih.gov This methodology allows for the direct and stereoselective formation of the pyrrolidine ring from acyclic precursors.
In one notable approach, a novel total synthesis of both (–)-α-kainic acid and (+)-α-allokainic acid was achieved, where the stereochemistries at C2, C3, and C4 of the pyrrolidine core were introduced with high efficiency and selectivity. nih.gov A regio- and stereoselective C-H insertion reaction was employed to prepare the crucial γ-lactam intermediate. nih.gov The synthesis commenced from L-glutamic acid, which was converted into a diazo compound precursor. nih.gov Subjecting this precursor to Rh(II)-catalyzed C-H insertion smoothly yielded the desired γ-lactam as a single stereoisomer in high yield. nih.gov The stereochemical outcome of the cyclization is directed by the existing chirality in the starting material, derived from the α-amino acid. nih.gov The gem-dimethyl group on the precursor forces the diazo-intermediate into an s-cis conformation, which is essential for the C-H insertion to occur. nih.gov This strategy effectively installed the trans relationship between the C2 and C3 substituents. nih.gov
| Catalyst | Starting Material | Key Intermediate | Stereochemical Outcome | Ref |
| Rh(II) | Diazo compound from L-glutamic acid | γ-Lactam | Single stereoisomer, trans C2-C3 | nih.gov |
Intramolecular Michael-Type Cyclizations
Intramolecular Michael-type cyclizations represent another robust strategy for the construction of the pyrrolidine ring of α-allokainic acid. This approach involves the conjugate addition of a nucleophile onto an α,β-unsaturated system within the same molecule, leading to the formation of the five-membered ring.
A notable application of this strategy is seen in a total synthesis of (–)-α-kainic acid and (+)-α-allokainic acid. nih.gov After the initial formation of a γ-lactam via C-H insertion, the synthesis diverged to access both natural products. For the synthesis of (–)-α-kainic acid, a Michael-type cyclization of a phenylsulfone with a conjugated acetylenic ketone was developed to construct a tricyclic ketone intermediate. nih.gov This key step established the desired stereochemistry at the C4 position. In a different context, an organocatalytic approach utilizing a cross-aldol reaction catalyzed by diphenylprolinol yielded a highly functionalized γ-lactam with excellent enantio- and diastereoselectivity. researchgate.net This intermediate was then carried on to synthesize Ganem's intermediate of (+)-α-allokainic acid. researchgate.net
Radical Carbocyclization Approaches
Radical carbocyclization reactions provide a powerful method for the construction of carbon-carbon bonds and have been successfully applied to the synthesis of the pyrrolidine core of α-allokainic acid. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated bond.
One such approach utilized a trimethylstannyl-mediated radical carbocyclization of a diene derived from L-serine to prepare both (–)-α-kainic acid and its C4 epimer, (+)-α-allokainic acid. acs.org The cyclization of the diene yielded a mixture of the 2,3-trans/3,4-cis and 2,3-trans/3,4-trans isomers. acs.org For the synthesis of (+)-α-allokainic acid, a similar radical carbocyclization was performed on a triene, affording the 2,3-trans/3,4-trans and 2,3-trans/3,4-cis adducts in a 2.5:1 ratio. acs.orgacs.org The subsequent oxidative destannylation of the resulting trisubstituted pyrrolidine nucleus using ceric ammonium (B1175870) nitrate (B79036) was a key step in furnishing the final product. acs.org
| Radical Precursor | Key Reaction | Product Ratio (trans:cis at C3-C4) | Application | Ref |
| Diene | Trimethylstannyl-mediated radical carbocyclization | 2.8:1 | (–)-α-Kainic Acid | acs.org |
| Triene | Trimethylstannyl-mediated radical carbocyclization | 2.5:1 | (+)-α-Allokainic Acid | acs.orgacs.org |
Reductive Coupling Reactions (e.g., SmI2-Mediated)
Samarium(II) iodide (SmI2) has emerged as a powerful reagent for promoting reductive coupling reactions, which have been effectively utilized in the synthesis of α-allokainic acid. rsc.orgdiscovery.csiro.aunih.gov This single-electron transfer reagent can mediate the intramolecular coupling of various functional groups under mild conditions, often with high stereoselectivity. nih.gov
In a successful total synthesis of both (–)-kainic acid and (+)-allokainic acid, a SmI2-mediated intramolecular reductive coupling between an allyl chloride and an α,β-unsaturated ester was the key step for constructing the 2,3,4-trisubstituted pyrrolidine scaffold. rsc.orgdiscovery.csiro.aunih.gov A significant feature of this methodology is the ability to control the stereochemical outcome of the cyclization by the choice of additives. The 3,4-disubstituted pyrrolidine ring could be formed with either cis or trans stereochemistry by simply changing the additive from NiI2 to HMPA during the reductive cyclization in a THF-water mixture. rsc.orgdiscovery.csiro.aunih.gov This stereo-complementary approach provided a versatile route to both kainic acid and allokainic acid. rsc.orgdiscovery.csiro.aunih.gov
Palladium-Catalyzed Cyclization and Rearrangement Pathways
Palladium-catalyzed reactions have played a pivotal role in several synthetic approaches to α-allokainic acid. These methods often involve the formation of the pyrrolidine ring through cyclization or the strategic rearrangement of intermediates to establish the correct stereochemistry.
One strategy involved a nickel-catalyzed cyclization and a subsequent palladium-catalyzed rearrangement of an alkyne precursor to furnish an intermediate for (+)-α-allokainic acid. researchgate.net Another approach utilized a palladium-catalyzed direct allylic amination in the synthesis of both kainic and allokainic acids. mdpi.com In this synthesis, an intermediate derived from L-tartaric acid was cyclized with remarkable ease via a palladium-mediated pyrrolidine-ring formation to yield a product with the requisite stereochemistry for elaboration into kainic acid. mdpi.com Furthermore, an organocatalyzed Tsuji-Trost cyclization of aldehydes has been employed as a key step in an enantioselective total synthesis of (+)-allokainic acid. chim.it
Zinc Acetate (B1210297) Catalyzed Cyclization of Isocyano Silyl (B83357) Enolates
A versatile route to pyrrolidine-2-carboxylic acids, and ultimately to racemic α-allokainic acid, has been developed via the zinc(II) acetate-catalyzed cyclization of γ-isocyano silyl enolates. acs.orgacs.org This method involves the initial 1,4-addition of γ-isocyano carboxylates to α,β-unsaturated ketones in the presence of a silylating agent to form the corresponding silyl enolates. acs.org
The subsequent cyclization of these 1,4-adducts is promoted by zinc(II) acetate. It is proposed that the coordination of the zinc to the isocyano group facilitates the intramolecular nucleophilic addition of the silyl enolate moiety, leading to the formation of the pyrrolidine ring. acs.org This methodology provides a novel and efficient pathway to the kainoid structure. acs.org
| Catalyst | Substrate | Key Step | Product | Ref |
| Zinc(II) acetate | γ-Isocyano silyl enolate | Intramolecular nucleophilic addition | Pyrrolidine-2-carboxylic acid precursor | acs.org |
Enantioselective and Diastereoselective Synthesis Techniques
The core challenge in synthesizing alpha-allokainic acid lies in the precise installation of the three contiguous stereocenters at the C(2), C(3), and C(4) positions of the pyrrolidine ring. nih.gov Various enantioselective and diastereoselective techniques have been developed to address this.
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of key bond-forming reactions. Ketopinic amide has been effectively employed as a chiral auxiliary in the synthesis of (+)-α-allokainic acid. researchgate.netnih.gov In this approach, an iminoglycinate featuring the ketopinic amide auxiliary undergoes a Michael addition to an α,β-unsaturated ester. researchgate.netnih.gov
| Parameter | Details | Reference |
| Chiral Auxiliary | Ketopinic Amide | researchgate.netnih.gov |
| Key Reaction | Asymmetric Michael Addition | researchgate.netnih.gov |
| Target Molecule | (+)-α-Allokainic Acid | researchgate.netnih.gov |
| Overall Yield | 17.8% | researchgate.net |
| Number of Steps | 11 | researchgate.net |
| Diastereoselectivity Control | Li enolate for allo-isomer; Mg enolate for epi-allo-isomer | researchgate.netnih.gov |
Achieving the correct relative stereochemistry of the three contiguous chiral centers—typically trans at C(2)-C(3) and trans at C(3)-C(4) for this compound—is a primary objective. nih.govnih.gov A novel strategy has been reported that introduces these stereocenters efficiently and selectively. nih.gov This approach begins with (L)-glutamic acid and utilizes a regio- and stereoselective intramolecular C-H insertion reaction of a diazo compound to form a bicyclic γ-lactam intermediate. nih.gov This key step establishes the trans relationship between C(2) and C(3). nih.gov
Further elaboration involves an unprecedented acetylation of a phenylsulfone group, followed by a stereoselective dephenylsulfonylation, which secures the required trans relationship between the C(3) and C(4) centers, ultimately leading to (+)-α-allokainic acid. nih.govnih.gov This method highlights how a sequence of highly stereocontrolled reactions can be orchestrated to construct the complex pyrrolidine core from a simple chiral precursor. nih.gov
Stereodivergent synthesis provides an elegant and efficient way to access multiple stereoisomers from a common intermediate or a slight variation in reaction pathways. A notable stereodivergent approach to the kainoids utilizes the complementarity of metal-catalyzed alkyne and allene (B1206475) cyclizations. researchgate.netumich.edu
In this strategy, a nickel-catalyzed cyclization of an alkyne precursor is a key step in a short and highly stereoselective formal synthesis of (+)-α-allokainic acid. researchgate.net Conversely, employing an allene precursor in a similar nickel-catalyzed cyclization directs the synthesis towards the C-4 epimer, (-)-α-kainic acid. researchgate.net This divergence allows for the selective preparation of either epimer by choosing the appropriate unsaturated precursor, demonstrating a powerful application of transition-metal catalysis in complex molecule synthesis. researchgate.netumich.edu
The use of readily available natural products from the "chiral pool" is a common and effective strategy in enantioselective synthesis.
L-Glutamic Acid: This amino acid is an ideal starting material as it already contains the C(2) stereocenter and the carbon backbone of the pyrrolidine ring. An efficient synthesis of (+)-α-allokainic acid from L-glutamic acid has been developed, utilizing a stereoselective C-H insertion reaction as a key step to form the γ-lactam core. nih.govresearchgate.net This approach avoids the use of external chiral auxiliaries by leveraging the inherent chirality of the starting material to direct the formation of new stereocenters. nih.gov
L-Serine: L-Serine has also served as a versatile chiral precursor for the synthesis of (+)-α-allokainic acid. acs.orgcapes.gov.br One prominent method involves a trimethylstannyl-mediated radical carbocyclization of a triene derived from L-serine. acs.org This radical cyclization produces a mixture of 2,3-trans/3,4-trans and 2,3-trans/3,4-cis adducts, with the former being the desired precursor for (+)-α-allokainic acid. acs.org Another approach from serine establishes the three chiral centers in a single step through an enantio- and diastereoselective tandem Michael reaction. researchgate.net
4-Hydroxy-L-proline: The inherent stereochemistry of 4-hydroxy-L-proline makes it another attractive starting material. A facile synthesis of (+)-α-allokainic acid has been achieved from this precursor. researchgate.net A key transformation in this route is the Pd(PPh3)4/PPh3-catalyzed hydrogenolysis of an allyl acetate intermediate, using ammonium formate (B1220265) as the hydride source, to generate the C4-isopropenyl group. researchgate.net
| Chiral Precursor | Key Synthetic Strategy | Reference |
| L-Glutamic Acid | Stereoselective C-H Insertion | nih.govresearchgate.net |
| L-Serine | Trimethylstannyl-Mediated Radical Carbocyclization | acs.orgcapes.gov.br |
| 4-Hydroxy-L-proline | Pd-Catalyzed Hydrogenolysis of Allyl Acetate | researchgate.net |
Stereodivergent Synthetic Routes
Practical Synthesis Enhancements and Efficiency Studies
Efforts to improve the practicality and efficiency of this compound synthesis are ongoing. One significant enhancement is the development of a methodology using a Rh(II)-catalyzed intramolecular C-H insertion reaction. nih.gov This protocol allows for the highly regio- and stereoselective formation of a key γ-lactam intermediate from an α-amino acid precursor in excellent yield (92%), providing a streamlined entry to the pyrrolidine core of kainoids. nih.gov
Another efficient approach is the formal synthesis of (+)-α-allokainic acid through a short and highly stereoselective route involving nickel-catalyzed cyclizations. researchgate.netumich.edu These methods, which often feature high levels of stereocontrol and concise reaction sequences, represent significant progress toward making this compound and its analogues more accessible for neuropharmacological research. nih.govresearchgate.net
Biosynthetic Pathways and Enzymology of Kainoids
Identification of Gene Clusters Involved in Kainic Acid Biosynthesis
The genetic basis for kainoid biosynthesis was uncovered through the identification of co-clustered genes in the genomes of producing organisms. nih.gov Homology-based searches, using genes from the domoic acid (dab) pathway as a reference, led to the discovery of the kainic acid biosynthesis (kab) gene clusters in the red algae Digenea simplex and Palmaria palmata. nih.govresearchgate.net In D. simplex, the identified 12 kb kab cluster contains genes encoding the two core enzymes—an N-prenyltransferase (DsKabA) and an α-ketoglutarate (αKG)-dependent dioxygenase (DsKabC)—along with several retrotransposable elements. nih.govmdpi.com The gene cluster in P. palmata is more tightly organized and lacks these retrotransposable elements. mdpi.com
Similarly, sequencing the genome of Chondria armata, the red alga from which domoic acid was first isolated, revealed multiple copies of a red algal domoic acid (rad) biosynthetic gene cluster. pnas.org A key distinction in the dab and rad clusters, compared to the kab cluster, is the presence of a cytochrome P450 (CYP450) gene, which is critical for the additional chemical modifications that differentiate domoic acid from kainic acid. pnas.org The core biosynthetic genes for the N-prenyltransferase and the kainoid synthase appear to form a foundational unit that was likely acquired via horizontal gene transfer from an unknown source. pnas.org
Table 1: Key Genes in Identified Kainoid Biosynthetic Clusters
| Gene Cluster | Gene Name | Encoded Enzyme | Putative Function | Organism Example | Citation |
| Kainic Acid (kab) | kabA | N-prenyltransferase | Catalyzes the addition of a dimethylallyl group to L-glutamate | Digenea simplex | nih.govmdpi.com |
| kabC | α-ketoglutarate-dependent dioxygenase (Kainoid Synthase) | Catalyzes C-C bond formation to create the pyrrolidine (B122466) ring | Digenea simplex | nih.govmdpi.com | |
| Domoic Acid (dab) | dabA | N-prenyltransferase | Catalyzes the addition of a geranyl group to L-glutamate | Pseudo-nitzschia multiseries (diatom) | pnas.org |
| dabC | α-ketoglutarate-dependent dioxygenase (Kainoid Synthase) | Catalyzes C-C bond formation to create the pyrrolidine ring | Pseudo-nitzschia multiseries (diatom) | pnas.org | |
| dabD | Cytochrome P450 (CYP450) | Responsible for side-chain oxidation | Pseudo-nitzschia multiseries (diatom) | mdpi.compnas.org | |
| Red Algal DA (rad) | radA | N-prenyltransferase | Catalyzes the addition of a geranyl group to L-glutamate | Chondria armata | pnas.org |
| radC | α-ketoglutarate-dependent dioxygenase (Kainoid Synthase) | Catalyzes C-C bond formation to create the pyrrolidine ring | Chondria armata | pnas.org | |
| radD | Cytochrome P450 (CYP450) | Responsible for side-chain oxidation | Chondria armata | pnas.org |
Enzymatic Mechanisms in Kainic Acid and Related Kainoid Production
The biosynthesis of the core kainoid structure proceeds via a concise two-enzyme pathway starting from primary metabolites L-glutamic acid and dimethylallyl pyrophosphate (DMAPP). nih.govjcvi.org
Prenylation: The first step is catalyzed by an N-prenyltransferase (DsKabA in D. simplex). This enzyme transfers the dimethylallyl moiety from DMAPP to the amino group of L-glutamic acid, forming the intermediate N-dimethylallyl-L-glutamic acid, also known as prekainic acid. mdpi.com
Cyclization: The second and final step in forming the kainic acid skeleton is a C-C bond-forming cyclization catalyzed by a key enzyme known as a kainoid synthase (e.g., DsKabC). nih.govmdpi.com These synthases are members of the Fe(II)/α-ketoglutarate-dependent (Fe/αKG) dioxygenase superfamily, which are versatile biocatalysts in nature. mdpi.comacs.org This enzyme uniquely diverts the typical hydroxylation reaction of Fe/αKG enzymes to instead forge the bioactive pyrrolidine ring structure. acs.orgbiorxiv.org
A fascinating discovery is the substrate-dependent dual functionality of these kainoid synthases. acs.org Research on the domoic acid synthase (DabC) revealed that while it catalyzes the expected C-C bond-forming cyclization on its native trans substrate isomer (N-geranyl-L-glutamic acid), it exclusively performs a stereospecific hydroxylation reaction when presented with the cis substrate regioisomer (N-neryl-L-glutamic acid). acs.orgbiorxiv.org This substrate-dependent chemoselectivity, where the enzyme can switch between cyclization and hydroxylation, is a notable feature with precedent in the Fe/αKG enzyme family. acs.orgbiorxiv.org The turnover rate for cyclization is significantly higher than for hydroxylation, indicating a mechanistic preference for the more complex C-C bond formation with the native substrate. acs.org
Table 2: Key Enzymes in Kainoid Biosynthesis
| Enzyme | Enzyme Class | Cofactors | Substrate(s) | Product | Citation |
| KabA | N-prenyltransferase | - | L-glutamic acid, Dimethylallyl pyrophosphate (DMAPP) | Prekainic acid | mdpi.com |
| KabC | Fe(II)/α-ketoglutarate-dependent dioxygenase | Fe(II), α-ketoglutarate | Prekainic acid | Kainic acid | nih.govacs.org |
| DabC | Fe(II)/α-ketoglutarate-dependent dioxygenase | Fe(II), α-ketoglutarate | N-geranyl-L-glutamic acid (trans) | Isodomoic acid | acs.orgbiorxiv.org |
| N-neryl-L-glutamic acid (cis) | Hydroxylated product | acs.orgbiorxiv.org |
Interdisciplinary Approaches: Combining Chemical and Enzymatic Syntheses
The discovery of the kainoid biosynthetic enzymes has paved the way for powerful chemoenzymatic strategies, which merge chemical synthesis with enzymatic transformations to improve the efficiency of producing these valuable compounds. beilstein-journals.orgmdpi.com This interdisciplinary approach circumvents many of the challenges associated with complex, multi-step total chemical syntheses. acs.org
A prominent example is the scalable production of kainic acid. nih.gov Researchers have successfully used the key biosynthetic enzyme, the α-ketoglutarate-dependent dioxygenase DsKabC, in a biotransformation process. nih.govjcvi.org In this method, the precursor, prekainic acid, is synthesized chemically and then efficiently converted to kainic acid on a gram scale using E. coli cells engineered to express the dskabC gene. nih.govresearchgate.net
Beyond producing the final natural product, chemoenzymatic methods have also been exploited to create the core kainoid nucleus. For instance, the distinctive (2S,3R)-(+)-2-carboxypyrrolidine-3-acetic acid nucleus was synthesized using a process where the enzyme α-chymotrypsin mediated a key kinetic resolution step, selectively reacting with the desired stereoisomer from a mixture. nih.govresearchgate.net These approaches demonstrate how the high regio- and enantioselectivity of enzymes can be harnessed within a synthetic chemistry framework to efficiently construct complex chiral molecules. acs.orgnih.gov
Molecular Dynamics Simulations of Kainoid Synthases
To better understand the function and catalytic promiscuity of kainoid synthases, researchers have employed computational methods, including molecular dynamics (MD) simulations. mdpi.comnih.gov These studies are crucial for elucidating the relationship between the enzyme's structure, dynamics, and function, which is essential for the rational design of improved biocatalysts for industrial applications. mdpi.comresearchgate.net
Using tools like AlphaFold2, the tertiary structures of kainoid synthases such as PnDabC, DsKabC, and GfKabC were predicted. researchgate.net Subsequent molecular docking and MD simulations were used to investigate the conformational dynamics of these enzymes as they bind to their substrates. mdpi.comnih.govdntb.gov.ua
Key findings from these simulations include:
Conformational Changes: The binding and catalytic processes involve significant conformational transformations of the kainoid synthase enzymes. mdpi.comnih.govresearchgate.net
Rational Design: By understanding these dynamics, it becomes possible to guide the rational design of these enzymes to enhance their catalytic properties for the targeted production of specific kainoids. mdpi.comnih.govdntb.gov.ua
Molecular Level Interactions and Mechanistic Research
Interactions with Ionotropic Glutamate (B1630785) Receptors
Alpha-allokainic acid, as a stereoisomer of kainic acid, interacts with ionotropic glutamate receptors (iGluRs), though its potency and binding profile show notable differences from its more widely studied counterpart. researchgate.net These interactions are fundamental to its role as a neuroactive compound. The family of iGluRs are classified based on their sensitivity to selective agonists, namely AMPA, NMDA, and kainate. acs.org Kainoids, including α-allokainic acid, are known to act on both AMPA and kainate receptors. nih.gov
This compound is recognized as a weaker excitatory agent at kainate receptors compared to kainic acid. researchgate.net While kainic acid itself demonstrates high affinity for various kainate receptor subunits (GluK1-5), its isomers often show reduced potency. nih.gov Studies on the structure-activity relationships of kainoids reveal that the stereochemistry at the C4 position, which distinguishes kainic acid from α-allokainic acid, is a critical determinant of binding affinity. nih.gov Specifically, α-allokainic acid was found to have no significant effect on the retractor unguis posterior nerve-muscle (RAPN) preparation in crayfish at concentrations up to 4.7 x 10⁻⁴M, in contrast to kainic acid which is a potent agonist in this system. acs.org This suggests a significantly lower affinity for the kainate receptors involved in this specific neuromuscular junction. The high affinity of kainate receptors for kainic acid (with KD values in the nanomolar range for subunits like GluK1-3 and GluK5) is not replicated by α-allokainic acid, highlighting the receptor's stringent stereochemical requirements. researchgate.netnih.gov
Table 1: Comparative Activity of Kainoids at Crayfish Neuromuscular Junction Receptors
| Compound | Activity at 4.7 x 10⁻⁴M |
|---|---|
| Kainic acid | Excitatory |
| α-Allokainic acid | No effect |
| Dihydro-α-kainic acid | No effect |
This table is based on findings from studies on the RAPN preparation, indicating the stereochemical importance for receptor activation. acs.org
The interaction between kainoids and glutamate receptors is stabilized by a network of noncovalent interactions, primarily hydrogen bonds, within the ligand-binding domain (LBD). acs.orgfiu.edu For kainic acid bound to the GluK2 receptor, the pyrrolidine (B122466) nitrogen forms crucial hydrogen bonds with the side chains of specific amino acid residues. acs.org Although crystal structures of α-allokainic acid complexed with a receptor are not available, inferences can be drawn from kainic acid's binding mode.
The key difference in α-allokainic acid is the trans configuration of the C4-isopropenyl group relative to the C2-carboxymethyl group, as opposed to the cis configuration in kainic acid. This altered stereochemistry likely repositions the C4 side chain within the binding pocket, potentially disrupting optimal interactions or introducing steric hindrance, which would account for its lower affinity. acs.org Studies on aza-kainoid analogs further underscore the importance of hydrogen bonding, where the nitrogen atoms in the analog's core structure are believed to be critical for enhancing binding affinity to glutamate receptors. fiu.edu The lack of affinity in certain pyrrolidine analogs highlights that precise positioning for hydrogen bonding is essential for potent receptor interaction. fiu.edu
Molecular modeling and docking studies have been employed to investigate the structure-activity relationships of kainoid analogues. fiu.edu These computational methods help visualize how ligands fit into the receptor's binding site and predict the importance of specific interactions. For instance, docking studies of an aza analog, (3S,4S,5S)-4-(carboxymethyl)-5-(prop-1-en-2-yl)pyrazolidine-3-carboxylic acid, within the iGluR6 binding site suggested that a nitrogen atom in the core ring could replicate critical hydrogen bonding interactions similar to those of kainic acid's own nitrogen. fiu.edu
While direct modeling of α-allokainic acid is not prominent, the principles derived from its analogues are applicable. The synthesis and modeling of various pyrrolidine and isoxazolidine (B1194047) analogues of kainic acid have been pursued to create functional mimics. fiu.edu These studies consistently show that the ability to form a stable complex through hydrogen bonding and favorable van der Waals contacts is paramount. fiu.eduscience.gov The difficulty in synthesizing enantiomerically pure analogues with the correct stereochemistry for all three chiral centers of kainic acid poses a significant challenge, reinforcing the high degree of stereoselectivity exhibited by the receptors. fiu.edu
Structural Basis of Receptor-Ligand Interactions (e.g., Hydrogen Bonding)
Enzyme-Substrate Interactions in Biosynthesis
The biosynthesis of kainoids is a complex enzymatic process. The key step, the formation of the characteristic pyrrolidine ring, is catalyzed by a class of enzymes known as kainoid synthases. nih.gov These enzymes belong to the Fe(II)/α-ketoglutarate-dependent (Fe/αKG) dioxygenase family. biorxiv.org
Kainoid synthases, such as DsKabC and GfKabC from red algae (which produce kainic acid) and PnDabC from diatoms (which produces domoic acid), are crucial for the cyclization step in kainoid biosynthesis. nih.govresearchgate.net Structural predictions of these enzymes using tools like AlphaFold2 have provided significant insights into their active sites. nih.govpnas.org
The active site contains a catalytically essential iron atom. dntb.gov.ua Analysis of the interaction energy between the substrate and active site residues helps identify which residues are key for binding and catalysis. nih.gov Structural models show that the volume and shape of the active site pocket differ between synthases that produce different kainoids. For example, KabC enzymes, which synthesize kainic acid, possess an extended loop that protrudes further into the active site compared to the domoic acid-producing DabC enzyme, resulting in a smaller active site volume. pnas.org This structural difference is believed to be a key factor in determining substrate specificity and the type of kainoid produced. pnas.org These enzymes exhibit dual functionality, capable of performing both cyclization to form the pyrrolidine ring and, under different substrate conditions, a stereospecific hydroxylation. biorxiv.org The balance between these two reactions is substrate-dependent, highlighting the sophisticated chemical control exerted by the enzyme's active site. biorxiv.org
Table 2: Investigated Kainoid Synthases and their Products
| Enzyme | Source Organism Type | Primary Product |
|---|---|---|
| PnDabC | Diatom | Domoic acid |
| DsKabC | Red Alga | Kainic acid |
| GfKabC | Red Alga | Kainic acid |
This table summarizes key enzymes involved in kainoid biosynthesis and their typical products, as identified in recent research. nih.govresearchgate.net
Conformational Dynamics and Promiscuity of Biosynthetic Enzymesmdpi.com
The biosynthesis of kainoids, including α-allokainic acid and its epimer kainic acid, involves a critical class of enzymes known as kainoid synthases. nih.gov These enzymes, which belong to the Fe²⁺ and alpha-ketoglutarate-dependent dioxygenase family, are responsible for the final cyclization step that forms the characteristic pyrrolidine ring structure. nih.govresearchgate.net The study of their conformational dynamics and catalytic promiscuity is essential for understanding how structural diversity, such as the difference between kainic acid and α-allokainic acid, arises. researchgate.net
Molecular dynamics (MD) simulations have provided significant insights into the behavior of these enzymes at an atomic level. nih.govresearchgate.net Research has focused on comparing different marine algae kainoid synthases, such as DsKabC from Digenea simplex and GfKabC from Grateloupia filicina, which synthesize kainic acid, and PnDabC from diatoms, which synthesizes domoic acid. nih.govresearchgate.net These enzymes catalyze the conversion of prekainic acid (PKA) into kainic acid. nih.govresearchgate.net
The stability of the enzyme-substrate complexes is a key indicator of their dynamic behavior. The root mean square deviation (RMSD) of the atomic positions over the course of a simulation reveals the structural stability. For instance, in simulations of substrate-bound systems, the PnDabC and DsKabC complexes stabilized relatively quickly, whereas the GfKabC-PKA complex exhibited a large fluctuation, suggesting significant conformational transformations during the binding and catalytic processes. researchgate.net
| Enzyme-Substrate Complex | Convergence Time (ns) | RMSD Value (nm) | Observation |
| PnDabC | - | ~0.40 | Gradual stabilization of the complex structure. researchgate.net |
| DsKabC | - | ~0.53 | Gradual stabilization of the complex structure. researchgate.net |
| GfKabC-PKA | ~350 | ~0.45 | Rapid initial rise, followed by large fluctuation after 350 ns. researchgate.net |
| This table presents the Root Mean Square Deviation (RMSD) values for different kainoid synthase complexes from molecular dynamics simulations, indicating their relative stability. |
Catalytic promiscuity, the ability of an enzyme to catalyze different chemical reactions or act on various substrates, is a notable feature of kainoid synthases and is believed to be crucial for the chemical diversity of natural products. researchgate.netresearchgate.net Research indicates that GfKabC possesses a higher degree of catalytic promiscuity compared to DsKabC and the domoic acid-producing PnDabC. researchgate.net This promiscuity is influenced by several factors revealed through molecular modeling and simulation studies. researchgate.net
Key Factors Influencing Kainoid Synthase Promiscuity:
Binding Energy : Differences in the binding energy between the enzyme and substrate can contribute to promiscuity. nih.govresearchgate.net
Active Site Flexibility : A more relaxed and flexible active pocket can accommodate different substrates or facilitate different reaction pathways. researchgate.net
Electrostatic Potential : The electrostatic environment within the active pocket plays a role in substrate binding and catalysis. researchgate.net
Aromatic Residue Interactions : The number and rotational movement of aromatic amino acid residues that interact with the substrate during catalysis are linked to the degree of enzyme promiscuity. researchgate.net
Pre Clinical Research Methodologies and in Vitro Studies Utilizing Alpha Allokainic Acid
Utilization as a Molecular Probe in Neurobiological Systems
Alpha-allokainic acid and its parent compound, kainic acid, are employed as molecular probes to study the function and dysfunction of glutamate (B1630785) receptors, specifically kainate receptors (KARs). discovery.csiro.auacs.orgnih.gov While this compound generally displays a lower affinity for kainate receptors compared to kainic acid, this differential binding provides a means to dissect the specific roles of different receptor subtypes and subunits in neuronal signaling. acs.org
Researchers utilize these compounds to mimic glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative disorders. acs.orgnih.gov By selectively activating KARs, these molecular probes help elucidate the downstream signaling cascades that lead to neuronal damage and death. nih.govsigmaaldrich.comresearchgate.net This approach is instrumental in understanding the mechanisms underlying conditions such as epilepsy and Alzheimer's disease. nih.govnih.gov The stereochemical differences between kainic acid and this compound are crucial for their biological activity, making them key tools for probing the specific structural requirements for KAR activation. nih.govnih.gov
Although both are used in neuroscience and neuropharmacology, their distinct properties allow for a more nuanced investigation of KAR-mediated effects. discovery.csiro.aunih.govresearchgate.net For instance, studies have shown that this compound fails to stimulate the release of glutamate and aspartate, unlike the more potent kainic acid, highlighting its utility in distinguishing specific receptor-mediated events. acs.org
Investigations in Cellular Models (e.g., Specific Cell Lines)
In vitro studies using specific cell lines are fundamental to understanding the cellular and molecular effects of this compound. While much of the research has focused on its parent compound, kainic acid, these studies provide a framework for understanding the actions of kainoids in general. For instance, kainic acid has been shown to induce apoptosis in cultured neurons at concentrations of 100 μM. acs.org
Cellular models, including primary cortical neuronal cultures and various cell lines like SH-SY5Y, are used to investigate the mechanisms of excitotoxicity. science.gov In these models, kainic acid treatment leads to a cascade of events including increased intracellular calcium, oxidative stress, and mitochondrial dysfunction, ultimately resulting in cell death. sigmaaldrich.comresearchgate.net Although less potent, this compound can be used in similar models to explore the nuances of KAR activation and its consequences. The use of specific cell lines, such as those expressing particular KAR subunits, allows for a detailed analysis of the structure-activity relationship of kainoids. acs.org For example, kainic acid has been shown to induce cytotoxicity in KB cells and hamster fibroblasts. mdpi.com
| Cell Line/Model | Compound | Observed Effect | Reference |
| Primary Cortical Neurons | Kainic Acid | Neuroprotection (preconditioning), Excitotoxicity | science.gov |
| SH-SY5Y Cells | Kainic Acid | Overexpression of SIRT1 showed inhibitory effects on NMDA-induced excitotoxicity | science.gov |
| KB Cells, Hamster Fibroblasts | Kainic Acid | Cytotoxicity | mdpi.com |
Studies on Mitochondrial DNA Integrity in Response to Kainoids (in vitro/animal models)
Kainoid-induced excitotoxicity is closely linked to mitochondrial dysfunction and damage to mitochondrial DNA (mtDNA). nih.govresearchgate.net Studies using both in vitro and animal models have demonstrated that exposure to kainic acid leads to increased lipid peroxidation and subsequent damage to mtDNA. science.govscience.govscience.gov
In vitro experiments have shown that kainic acid can directly inflict damage on mtDNA in brain homogenates in a concentration-dependent manner. science.govscience.gov This damage is associated with an increase in oxidative stress. Animal studies have corroborated these findings, showing that systemic administration of kainic acid causes mtDNA damage in various brain regions. science.govscience.gov
Research has also explored potential protective mechanisms. For instance, co-treatment with alpha-ketoglutarate (B1197944) or oxaloacetate has been found to attenuate kainic acid-induced mtDNA damage by inhibiting lipid peroxidation. science.govscience.govscience.gov These findings suggest that oxidative stress is a key mediator of kainoid-induced mitochondrial damage. The preservation of mitochondrial homeostasis and function is a critical area of investigation in mitigating kainoid-induced neurotoxicity. nih.gov
| Model | Kainoid | Key Findings | Reference |
| In vitro (Brain Homogenate) | Kainic Acid | Concentration-dependent mtDNA damage, increased lipid peroxidation. | science.govscience.gov |
| In vivo (Mice) | Kainic Acid | mtDNA damage in frontal and middle cortex, increased lipid peroxidation. | science.govscience.gov |
| In vitro/In vivo | Kainic Acid with alpha-ketoglutarate/oxaloacetate | Attenuation of mtDNA damage and lipid peroxidation. | science.govscience.govscience.gov |
Excitotoxicity Studies in Animal Models (focused on mechanistic understanding)
Animal models are crucial for understanding the complex, system-level mechanisms of kainoid-induced excitotoxicity. The administration of kainic acid to rodents is a widely used model to induce seizures, selective neuronal degeneration, and other neuropathological changes that mimic human neurodegenerative diseases. nih.govsigmaaldrich.comnih.gov
The primary mechanism of kainic acid-induced excitotoxicity involves the overactivation of glutamate receptors, leading to excessive neuronal depolarization and a massive influx of calcium ions. nih.govresearchgate.net This triggers a cascade of detrimental events, including:
Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation. nih.govnih.gov
Mitochondrial Dysfunction: Impaired energy metabolism and compromised mitochondrial quality control. nih.govsigmaaldrich.comnih.gov
Inflammation: Activation of glial cells and production of inflammatory mediators. nih.govsigmaaldrich.comresearchgate.net
Apoptosis and Necrosis: Activation of cell death pathways. nih.govresearchgate.net
These pathological changes are particularly prominent in the hippocampus, a brain region highly susceptible to excitotoxic damage. sigmaaldrich.comresearchgate.netnih.gov Studies have shown that kainic acid administration leads to neuronal loss in specific hippocampal subfields like CA1 and CA3. sigmaaldrich.comresearchgate.net
Analytical and Characterization Techniques in Alpha Allokainic Acid Research
Chromatographic Purification and Separation Methodologies (e.g., HPLC)
The purification and separation of alpha-allokainic acid from synthetic reaction mixtures or natural sources are critical steps in its study. High-Performance Liquid Chromatography (HPLC) is a prominently utilized technique for this purpose. researchgate.netmdpi.com Chiral HPLC, in particular, is essential for separating enantiomers and ensuring the enantiomeric purity of the final compound. researchgate.netcuni.cz
In various synthetic routes, crude products are often subjected to purification by flash column chromatography on silica (B1680970) gel. nih.govsemanticscholar.org The choice of solvent systems, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is tailored to the specific properties of the intermediates. nih.gov Following chromatographic purification, ion-exchange resins are frequently employed to obtain the pure this compound. nih.govmdpi.com
Table 1: Chromatographic Methods in this compound Purification
| Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of final product and intermediates. | researchgate.netmdpi.com |
| Chiral HPLC | Determination of enantiomeric excess. | researchgate.netcuni.cz |
| Flash Column Chromatography | Purification of synthetic intermediates. | nih.govsemanticscholar.org |
| Ion-Exchange Chromatography | Final purification of this compound. | nih.gov |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and component visualization. | figshare.com |
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR)
A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound and its synthetic precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the compound's connectivity and stereochemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. nih.gov For instance, the coupling constants (J values) in ¹H NMR spectra are crucial for establishing the relative stereochemistry of protons on the pyrrolidine (B122466) ring, such as the trans-relationship between specific protons. nih.gov
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of this compound and its derivatives. nih.govfigshare.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed in biosynthetic studies related to kainoids. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. nih.govscispace.com Characteristic absorption bands can confirm the presence of carboxylic acids, amines, and other functional groups within the structure of this compound. figshare.com
Table 2: Spectroscopic Data for an this compound Intermediate
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.94 (d, 2H, J= 8.0 Hz), 7.68 (m, 1H), 7.54 (m, 2H), 6.25 (s, 1H), 3.80 (d, 1H, J= 9.6 Hz), 3.73 (s, 3H), 3.42 (m, 1H), 2.69 (ABX, 1H, JAB= 18.4 Hz, JAX= 0.4 Hz), 2.60 (ABX, 1H, JAB= 18.4 Hz, JAX= 6.8 Hz), 1.98 (s, 3 H) | nih.gov |
| ¹³C NMR (100 MHz, CDCl₃) | δ 193.6, 169.5, 167.1, 146.3, 136.0, 135.4, 134.1, 131.0, 129.5, 74.4, 56.5, 53.4, 41.1, 34.2, 21.8 | nih.gov |
| IR (thin film, cm⁻¹) | 2985, 1724, 1675, 1149 | nih.gov |
| HRMS (ESI⁺) for [M+H⁺] C₁₇H₁₈NO₆S | calcd 364.0849, found 364.0844 | nih.gov |
Computational Chemistry for Conformational Analysis and Mechanism Elucidation
Computational chemistry has emerged as a powerful tool in this compound research, offering insights that complement experimental findings. nih.govcore.ac.uk These theoretical studies are instrumental in understanding the conformational preferences of the molecule and in elucidating the mechanisms of complex chemical reactions involved in its synthesis. nih.gov
Conformational analysis, often performed using molecular modeling, helps to predict the most stable three-dimensional structures of this compound and its analogues. hanessiangroup.comfiu.edu This is crucial as the biological activity of kainoids is highly dependent on their specific conformation. nih.gov
Furthermore, computational studies have been employed to investigate the mechanisms of key synthetic steps, such as C-H activation and cyclization reactions. nih.gov By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control the stereoselectivity of these transformations, which is vital for the efficient synthesis of the desired stereoisomer. nih.govhud.ac.uk
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Alpha-Allokainic Acid Epimers and Isomers (e.g., 2-epi-α-Allokainic Acid)
The stereochemical configuration of the three chiral centers on the pyrrolidine (B122466) core of kainoids is a primary determinant of their biological activity. researchgate.net Consequently, the synthesis of epimers and isomers of this compound has been a significant focus for synthetic chemists, providing crucial insights into stereospecific interactions with receptors.
Another sophisticated approach involves a regio- and stereoselective C-H insertion reaction to form a key γ-lactam intermediate. nih.govnih.gov From this intermediate, the synthesis diverges to produce either α-kainic acid or (+)-α-allokainic acid. nih.gov The synthesis of (+)-α-allokainic acid was achieved through an unprecedented acetylation of a phenylsulfone intermediate, followed by a stereoselective dephenylsulfonylation, which successfully established the required trans relationship between the substituents at the C(3) and C(4) positions. nih.govnih.gov This method highlights the development of stereocontrol strategies to access specific kainoid isomers. nih.gov
Alternative stereoselective syntheses have been developed using different catalytic systems. A formal synthesis of (+)-α-allokainic acid was accomplished using a nickel-catalyzed cyclization of an alkyne precursor, combined with a palladium-catalyzed rearrangement. acs.org This contrasts with a complementary synthesis of (-)-α-kainic acid that utilized a nickel-catalyzed cyclization of an allene (B1206475) precursor. acs.org
| Synthetic Approach | Key Reaction | Target Molecule(s) | Overall Yield | Reference(s) |
| Asymmetric Michael Reaction | Reversal of diastereoselectivity using Li vs. Mg enolates | (+)-α-Allokainic acid & (−)-2-epi-α-allokainic acid | 17.8% & 18.0% | acs.org, nih.gov, researchgate.net |
| C-H Insertion / Dephenylsulfonylation | Stereoselective dephenylsulfonylation | (+)-α-Allokainic acid | Not specified in abstracts | nih.gov, nih.gov |
| Metal-Catalyzed Cyclization | Nickel-catalyzed cyclization of an alkyne precursor | (+)-α-Allokainic acid (Formal Synthesis) | Not specified in abstract | acs.org |
Design and Synthesis of Aza Kainoid Analogues
Replacing one or more carbon atoms in the kainoid skeleton with nitrogen atoms leads to the formation of aza kainoid analogues. fiu.edu These modifications significantly alter the electronic and steric properties of the molecule, offering a way to probe the importance of specific atoms for receptor binding. fiu.edu Molecular modeling studies have suggested that aza-kainoid analogues can fit well within the binding site of the iGluR6 glutamate (B1630785) receptor, reproducing the critical interactions between the ligand and the receptor. fiu.edu
The synthesis of an unsubstituted aza kainoid has been accomplished, and this analogue demonstrated activity as an ionotropic glutamate receptor agonist. fiu.edu Further studies explored the role of the nitrogen atoms by synthesizing two different pyrrolidine analogues, trans-4-(carboxymethyl)pyrrolidine-3-carboxylic acid and trans-2-carboxy-3-pyrrolidineacetic acid. fiu.edu The finding that these pyrrolidine analogues lacked affinity for the chloride-dependent glutamate (GluCl) binding site indicated that both nitrogen atoms in the aza kainoid structure are likely involved in hydrogen bonding with the receptor, which enhances their binding affinity. fiu.edu A tandem aza-Cope/Mannich reaction has also been employed as a key step in an enantioselective synthesis of (-)-α-allokainic acid, showcasing the utility of aza-containing intermediates in constructing the kainoid framework. acs.orgnih.gov
Exploration of Isoxazolidine (B1194047) and Other Heterocyclic Analogues
Isoxazolidine analogues of kainoids have been investigated as potential functional mimics. fiu.edu The isoxazolidine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov The core of the isoxazolidine skeleton can be constructed directly via a 1,3-dipolar cycloaddition, which presents an efficient route to these analogues. fiu.edu However, this approach faces challenges, including the difficulty of synthesizing N-unsubstituted isoxazolidines and the need to control the stereochemistry at three chiral centers. fiu.edu Research has focused on using specific protected nitrones, such as diphenylmethine nitrone, which allow for deprotection under mild conditions. fiu.edu Furthermore, the use of Lewis acids can help control the stereoselectivity of the cycloaddition reaction. fiu.edu
Other novel heterocyclic systems have also been explored. For instance, sulfochromeno[4,3-b]pyrrolidines have been synthesized through a tandem [3+2] cycloaddition-SuFEx click reaction, representing bioisosteres of related chromeno[4,3-b]pyrrolidines. chemrxiv.org
Prolyl Peptidomimetic Analogues as Receptor Probes
Given that this compound is a conformationally restricted analogue of glutamic acid, further constraining the structure through peptidomimetic strategies can provide valuable probes for receptor studies. bris.ac.ukresearchgate.net The design of peptidomimetics aims to mimic the key conformation that bioactive peptides assume when binding to their targets. researchgate.net
One such strategy involves the synthesis of 4,5-methano congeners of α-kainic and α-allo-kainic acids. acs.org These analogues contain a cyclopropane (B1198618) ring fused to the pyrrolidine scaffold, creating what are known as proline methanologues. researchgate.net This modification "flattens" the proline ring, significantly restricting its conformation. acs.org By creating these rigid structures, researchers can investigate the specific conformational requirements of glutamate receptors. acs.org These conformationally defined analogues serve as precise probes to map the topology of receptor binding sites. acs.org
Structural Modifications and their Impact on Molecular Interactions
The diverse synthetic efforts directed at this compound derivatives have provided significant insights into how structural modifications impact molecular interactions. The stereochemistry of the three contiguous chiral centers is paramount, as demonstrated by the distinct synthetic routes required to produce epimers like (-)-2-epi-α-allokainic acid. nih.govnih.gov
The introduction of heteroatoms, as seen in aza kainoid analogues, directly influences binding affinity. The nitrogen atoms in aza kainoids are believed to participate in crucial hydrogen bonding with glutamate receptors, an interaction unavailable to the carbonaceous scaffold of the parent molecule. fiu.edu The replacement of the isopropenyl side chain with other functional groups or the incorporation of the pyrrolidine into larger heterocyclic systems like isoxazolidines also alters the molecule's profile as a receptor ligand. fiu.edu
Furthermore, conformational restriction through the introduction of features like a cyclopropane ring in methano congeners provides a powerful tool for SAR studies. acs.org By locking the molecule into a specific shape, these prolyl peptidomimetic analogues help to elucidate the bioactive conformation required for receptor activation. researchgate.netacs.org Collectively, these modifications underscore the sensitive relationship between the three-dimensional structure of kainoids and their function at the molecular level.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Accessing Kainoids
The complex stereochemistry of kainoids, including alpha-allokainic acid, presents a significant synthetic challenge. benthamdirect.comresearchgate.net Historically, the limited availability of these compounds from natural sources spurred the development of numerous total syntheses. benthamdirect.comnih.gov However, the demand for these molecules as pharmacological tools continues to drive the innovation of more efficient and versatile synthetic methodologies. mdpi.comacs.org
Recent strategies have focused on stereodivergent approaches that allow for the synthesis of both (-)-α-kainic acid and (+)-α-allokainic acid from a common intermediate. nih.govresearchgate.net One notable approach utilizes a nickel-catalyzed cyclization of an alkyne precursor for the synthesis of (+)-α-allokainic acid. researchgate.net Another powerful technique involves the SmI2-mediated intramolecular coupling between an allyl chloride and an α,β-unsaturated ester, where the stereochemical outcome (cis or trans) can be controlled by the choice of additives. discovery.csiro.au This method has been successfully applied to the total synthesis of both (-)-kainic acid and (+)-allo-kainic acid. discovery.csiro.au
Other innovative methods include:
C-H Insertion Reactions: A regio- and stereoselective C-H insertion has been used to create a key γ-lactam intermediate, which can then be elaborated to either (-)-α-kainic acid or (+)-α-allokainic acid. nih.govnih.gov
Radical Carbocyclization: A trimethylstannyl-mediated radical carbocyclization of a diene has been employed to construct the trisubstituted pyrrolidine (B122466) core, leading to the synthesis of both epimers. acs.orgacs.org
Dearomatizing Anionic Cyclization: This strategy has been used to generate a bicyclic enone with the correct relative and absolute stereochemistry for kainoid synthesis. researchgate.net
Tandem Aza-Cope/Mannich Reaction: This sequence has provided a new route to kainoids, including an enantioselective synthesis of (-)-α-allokainic acid. grafiati.com
These evolving synthetic strategies are not only making kainoids more accessible but are also providing flexible platforms for the creation of novel analogs. rsc.orgnih.gov
Advanced Understanding of Kainoid Biosynthetic Pathways
Significant strides have been made in elucidating the biosynthetic pathways of kainoids in marine algae. researchgate.netresearchgate.net The discovery of the kainic acid biosynthesis (kab) gene cluster in red algae like Digenea simplex and Palmaria palmata has been a landmark achievement. mdpi.comnih.gov This concise two-enzyme pathway utilizes L-glutamic acid and dimethylallyl pyrophosphate as precursors. nih.gov
The key enzymes involved are:
A prenyltransferase (KabA): This enzyme catalyzes the N-prenylation of L-glutamic acid to form prekainic acid. researchgate.net
An α-ketoglutarate-dependent dioxygenase (KabC): This enzyme facilitates a stereoselective C-H abstraction and subsequent radical carbon-carbon bond formation to construct the characteristic pyrrolidine ring of kainic acid. researchgate.netnih.govnih.gov
Understanding this pathway has not only provided fundamental knowledge but has also opened up biotechnological avenues for the production of kainic acid. A biotransformation methodology using the KabC enzyme has been developed to efficiently produce kainic acid on a gram scale. nih.gov This chemoenzymatic approach offers a more sustainable and potentially scalable alternative to total synthesis. mdpi.comnih.gov Further research into these kainoid synthases, including their structure, mechanism, and catalytic promiscuity, is crucial for rationally designing improved biocatalysts for the industrial production of kainoids. mdpi.com
Refined Molecular Mechanism Studies and Receptor Pharmacology Tool Development
Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, are the primary targets of this compound and other kainoids. acs.orgresearchgate.net While progress in understanding KAR function has historically been slower compared to other glutamate receptors due to a lack of specific pharmacological tools, this is rapidly changing. researchgate.netnih.gov
Future research will focus on:
Subunit-Selective Ligands: Developing agonists and antagonists that are highly selective for specific KAR subunits (e.g., GluK1-5) is a major goal. researchgate.netnih.gov This will allow for the precise dissection of the physiological roles of different KAR assemblies in the brain.
Structure-Activity Relationship (SAR) Studies: Detailed SAR analyses of a wide range of synthetic kainoids are providing guidelines for the design of new agonists with improved potency and selectivity. acs.org These studies have revealed the critical role of the C4 substituent in determining biological activity. rsc.org
Allosteric Modulators: The development of allosteric modulators for KARs represents a promising therapeutic avenue. nih.gov
Advanced Pharmacological Probes: The creation of sophisticated tools like fluorescently labeled or photo-controllable kainoid derivatives is enabling the visualization and control of KAR activity in living cells. ubc.ca
These refined studies will deepen our understanding of KAR involvement in synaptic transmission, plasticity, and various neurological conditions. nih.gov
Exploration of New Analogues for Advanced Research Probes
The development of novel synthetic routes has paved the way for the creation of a diverse array of kainoid analogues. nih.govnih.govnih.gov These analogues are not just aimed at improving potency or selectivity but also at creating sophisticated research probes to investigate the intricacies of kainate receptor function. acs.orgubc.ca
Examples of such advanced probes include:
Fluorescent Probes: A fluorescent kainoid derivative has been synthesized by attaching a sulfo-Cy5 dye to the C4 position via a copper-catalyzed reaction. ubc.ca This probe has been successfully used to visualize kainate receptors in living cells using confocal microscopy. ubc.ca
Photocaged Agonists: By installing a photo-cleavable group on the nitrogen atom of a potent kainoid, researchers have created a "caged" agonist. ubc.ca This allows for the rapid and irreversible release of the agonist upon light irradiation, providing precise temporal control over receptor activation. ubc.ca
Photoswitchable Agonists: A kainoid derivative incorporating an azobenzene (B91143) moiety at the C4 position has been synthesized. ubc.ca The azobenzene can be reversibly isomerized between its cis and trans configurations using light. Since only one isomer is expected to bind to the receptor, this creates a reversible on/off switch to control KAR ion conductance. ubc.ca
Heteroaromatic Analogues: The synthesis of C4-heteroaromatic analogues, such as those containing thiazole (B1198619) or aminothiazole rings, has yielded compounds with strong binding to kainate receptors. nih.govnih.gov
These innovative molecular probes are invaluable for studying the dynamics of KARs in their native neuronal environment. acs.org
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly crucial in the study of this compound and other kainoids. mdpi.comcore.ac.uk
Key areas where this integration is proving fruitful include:
Understanding Enzyme Mechanisms: Molecular dynamics simulations are being used to investigate the conformational dynamics of kainoid synthases. mdpi.com These studies provide insights into the structure-activity relationships of these enzymes and can guide the rational design of improved biocatalysts. mdpi.com
Predicting Ligand-Receptor Interactions: Computational docking and molecular dynamics can model the binding of this compound and its analogues to the ligand-binding domain of kainate receptors. This helps in understanding the structural basis of agonist activity and in designing new, more potent, or selective ligands.
Guiding Synthetic Efforts: Computational studies can help predict the feasibility and stereochemical outcome of proposed synthetic routes, thereby streamlining the development of new synthetic strategies. core.ac.uk
By combining the predictive power of computational methods with the empirical data from experimental studies, researchers can accelerate the pace of discovery in all aspects of kainoid research, from synthesis to biological function.
Q & A
Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
